

Spectroscopic Profile of 5-Aminotetrazole: A Technical Guide

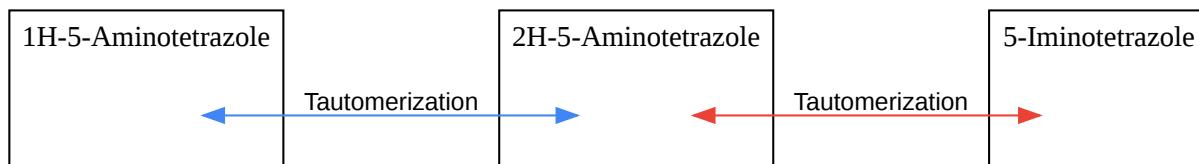
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminotetrazole

Cat. No.: B3426625

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (5-AT) is a nitrogen-rich heterocyclic compound with the chemical formula CH_3N_5 .^{[1][2]} It serves as a crucial building block in medicinal chemistry and energetic materials due to its high nitrogen content (80%), thermal stability, and versatile chemical reactivity.^{[1][3][4]} The tetrazole ring is a key structural motif in numerous pharmaceutical agents, acting as a metabolically stable surrogate for carboxylic acid groups.^[5] A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and the development of new derivatives. This guide provides an in-depth overview of the UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Mass Spectrometry (MS) data for **5-aminotetrazole**, complete with experimental methodologies and structural representations.

Tautomerism of 5-Aminotetrazole

5-Aminotetrazole can exist in different tautomeric forms. The primary forms are the 1H- and 2H-amino tautomers, and the imino tautomer. The specific tautomer present can be influenced by the physical state (solid, solution) and the solvent.

[Click to download full resolution via product page](#)

Caption: Tautomeric forms of **5-Aminotetrazole**.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-aminotetrazole**.

UV-Visible Spectroscopy

The electronic spectrum of unsubstituted tetrazole typically shows an absorption maximum in the vacuum UV region (below 200 nm).^[6] For derivatives, such as the o-vanillin Schiff base of **5-aminotetrazole**, the maximum UV absorption is shifted to a longer wavelength, for instance, 245 nm.^[6]

Parameter	Value	Reference
λ_{max} (unsubstituted)	< 200 nm	[6]
λ_{max} (o-vanillin Schiff base derivative in MeOH)	245 nm	[6]

Infrared (IR) Spectroscopy

The IR spectrum of **5-aminotetrazole** is characterized by absorptions corresponding to the vibrations of the amino group and the tetrazole ring.

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference
3354–3149	NH ₂ stretching	Strong, broad	[7]
1632–1475	C=N stretching	Strong	[7]
1550–1364	NCN, NN, CN of the tetrazole ring	Multiple intense bands	[7]
1307–759	NCN, NN, CN of the tetrazole ring	Multiple intense bands	[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **5-aminotetrazole** and its derivatives. The chemical shifts are sensitive to the tautomeric form and the solvent used.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Solvent	Reference
6.62	singlet	NH ₂ (N1-isomer)	DMSO-d ₆	[7]
5.99	singlet	NH ₂ (N2-isomer)	DMSO-d ₆	[7]
8.90	singlet	NH + NH ₂ (N1 and N2 isomers, nitrated derivative)	DMSO-d ₆	[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **5-aminotetrazole** shows a single resonance for the carbon atom in the tetrazole ring, with the chemical shift varying between the N1 and N2 isomers.

Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
156.5	C–NH ₂ (N1-isomer)	DMSO-d ₆	[7]
167.5	C–NH ₂ (N2-isomer)	DMSO-d ₆	[7]
152.5	C–NH ₂ (N1-isomer, nitrated derivative)	DMSO-d ₆	[7]
153.6	C–NH ₂ (N2-isomer, nitrated derivative)	DMSO-d ₆	[7]

¹⁵N NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
Data not consistently available in searched sources	-	DMSO	[8]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the tetrazole ring.

Wavenumber (cm ⁻¹)	Assignment	Reference
Data not consistently available in searched sources	Tetrazole ring vibrations	[9][10]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **5-aminotetrazole**.

m/z	Ion	Method	Reference
85.038845	[M] ⁺	-	[11]
103.04940980	[M+H ₂ O] ⁺	-	[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

For analysis, **5-aminotetrazole** monohydrate can be used as received or the anhydrous form can be prepared by drying.[\[1\]](#)[\[12\]](#)

UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
- Solvent: A suitable UV-grade solvent in which the compound is soluble (e.g., methanol, water) is chosen.
- Procedure:
 - A stock solution of **5-aminotetrazole** is prepared.
 - The spectrophotometer is blanked using the chosen solvent.
 - The sample is diluted to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).
 - The spectrum is recorded over a wavelength range of 200-800 nm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
- Sample Preparation:

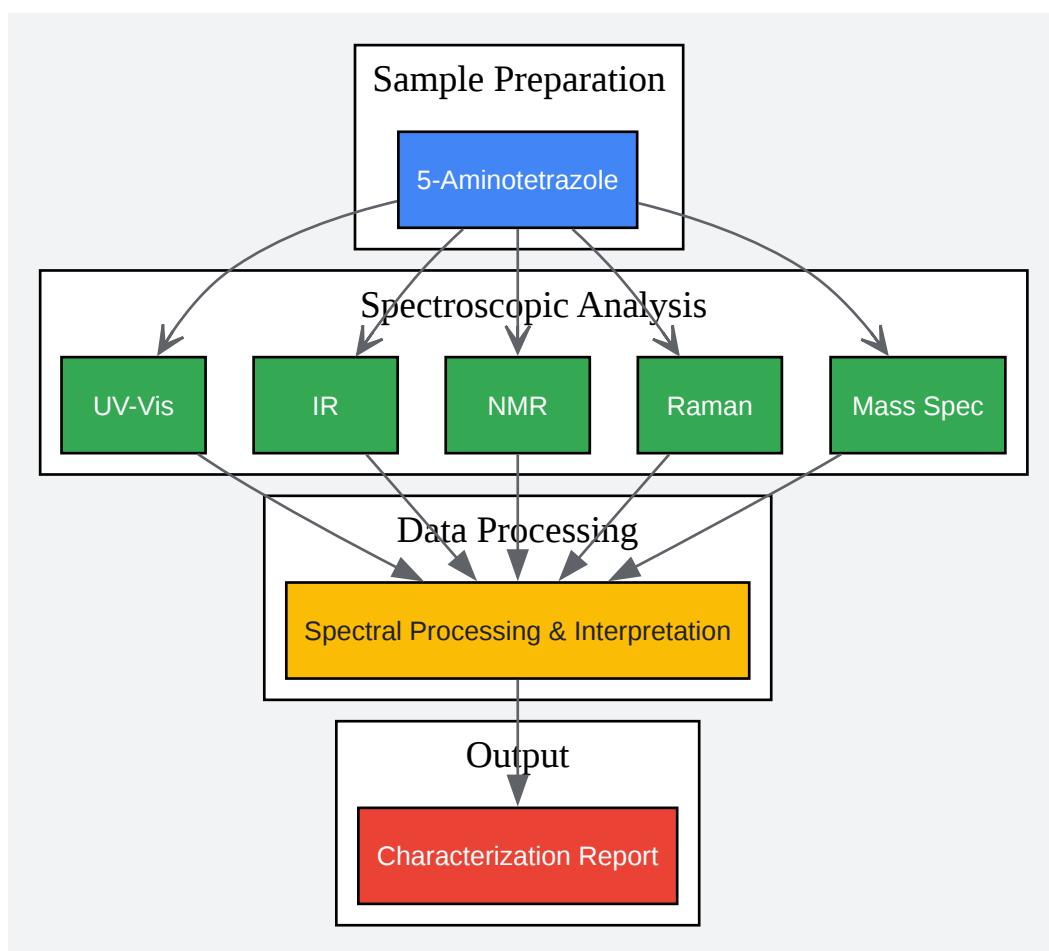
- KBr Pellet: 1-2 mg of the sample is mixed with ~200 mg of dry KBr powder and pressed into a thin, transparent pellet.
- Nujol Mull: A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for **5-aminotetrazole**.^[7]
- Procedure:
 - Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in an NMR tube.
 - ¹H, ¹³C, and ¹⁵N NMR spectra are acquired using standard pulse sequences.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Raman Spectroscopy

- Instrumentation: A Raman spectrometer, often equipped with a laser source (e.g., 785 nm), is used.
- Sample Preparation: The solid sample is placed directly onto the sample holder.
- Data Acquisition: The Raman spectrum is collected over a relevant spectral range.


Mass Spectrometry

- Instrumentation: Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

- Procedure:
 - The sample is introduced into the ion source.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow

The general workflow for the spectroscopic analysis of **5-aminotetrazole** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a comprehensive resource for the characterization of **5-aminotetrazole**. This information is essential for researchers and professionals working with this versatile compound in various fields, from drug discovery to materials science. The distinct spectral features of **5-aminotetrazole** allow for its unambiguous identification and the study of its chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 2. 1H-Tetrazol-5-amine [webbook.nist.gov]
- 3. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. mdpi.com [mdpi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 5-Aminotetrazole monohydrate | CH₅N₅O | CID 12211273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. spectrabase.com [spectrabase.com]
- 12. B24018.14 [thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Aminotetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3426625#spectroscopic-properties-of-5-aminotetrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com